![molecular formula C26H26N2OS B2516645 N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 450347-44-1](/img/structure/B2516645.png)

N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

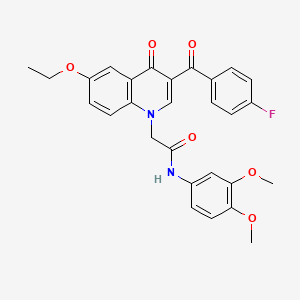

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of indole derivatives can involve reactions of arylsulfonamides with indoles, as seen in the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides . Similarly, the synthesis of oxadiazole derivatives can involve esterification, hydrazide formation, and subsequent ring closure reactions, as described for the synthesis of various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides .

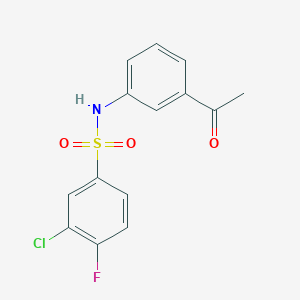

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using spectroscopic methods and quantum chemical calculations. For instance, the crystal structures of sulfanylacetamide derivatives have been determined, revealing folded conformations and intramolecular hydrogen bonding . Quantum chemical calculations, such as density functional theory (DFT), provide insights into the equilibrium geometry, vibrational assignments, and hydrogen-bonded interactions of molecules like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide .

Chemical Reactions Analysis

The chemical reactivity of related compounds can involve various transformations. For example, visible-light-induced and iron-catalyzed methylation of N-arylacrylamides with dimethyl sulphoxide (DMSO) leads to the formation of 3-ethyl-3-methyl indolin-2-ones . Such reactions demonstrate the potential for functional group modifications under mild conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties significantly. For example, the introduction of electronegative atoms like fluorine or chlorine can alter the electronic distribution within the molecule, impacting its reactivity and interactions with biological targets .

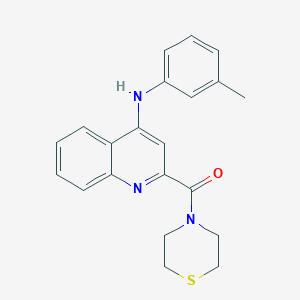

Biological Activity Analysis

The biological activities of related compounds are often evaluated through various assays. For instance, some compounds have been screened for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase . Molecular docking studies can also predict the interaction of these molecules with biological targets, providing insights into their potential as therapeutic agents .

科学的研究の応用

Antituberculosis Activity of Organotin Complexes

Organotin complexes, including those with specific phenyl groups, have shown significant antituberculosis activity. The antituberculosis properties are influenced by the ligand environment, organic groups attached to the tin, and the structure of the compound. Triorganotin(IV) complexes, in particular, demonstrated superior activity compared to diorganotin(IV) complexes. This suggests a potential area of application for complex molecules in treating tuberculosis, with the structure and ligand environment playing crucial roles in their efficacy (Iqbal, Ali, & Shahzadi, 2015).

Xylan Derivatives and Biopolymer Applications

Xylan derivatives, obtained through chemical modifications, can form biopolymer ethers and esters with specific properties suitable for various applications, including drug delivery systems. The modifications influence the functional groups, substitution degree, and pattern, highlighting the importance of molecular structure in developing new materials for scientific and medical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Dimethyl Sulfoxide (DMSO) in Biological Systems

DMSO, a simple compound with a variety of applications in cell biology, medicine, and research, interacts significantly with biomembranes, affecting their stability and dynamics. It serves as a cryoprotectant, cell fusogen, and a permeability-enhancing agent, illustrating the impact of molecular interactions on cellular functions and the potential for molecules like DMSO in therapeutic and research settings (Yu & Quinn, 1998).

特性

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2OS/c1-18-10-8-13-23(20(18)3)27-26(29)17-30-25-16-28(24-14-7-6-12-22(24)25)15-21-11-5-4-9-19(21)2/h4-14,16H,15,17H2,1-3H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLSOJVUMKIBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2516562.png)

![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2516566.png)

![N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide](/img/structure/B2516567.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2516569.png)

![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)

![3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B2516571.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)acetamide](/img/structure/B2516580.png)

![ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2516581.png)

![8-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2516583.png)

![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)